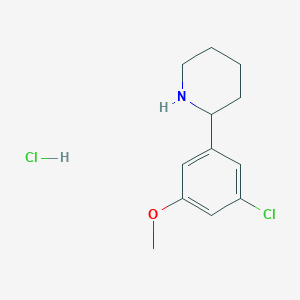

2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride

Description

Systematic Nomenclature and CAS Registry Analysis

The compound is systematically named 2-(3-chloro-5-methoxyphenyl)piperidine hydrochloride , reflecting the substitution pattern on both the phenyl and piperidine rings. The phenyl group is substituted at the 3-position with chlorine and the 5-position with a methoxy group, while the piperidine moiety is attached at the 2-position of the phenyl ring. The hydrochloride salt designation indicates protonation of the piperidine nitrogen.

The CAS Registry Number 2639626-67-6 uniquely identifies this compound in chemical databases. Notably, positional isomers such as 4-(3-chloro-5-methoxyphenyl)piperidine hydrochloride (CAS 1783405-60-6) and 3-(3-chloro-5-methoxyphenyl)piperidine hydrochloride (CAS 2409589-88-2) share similar molecular frameworks but differ in the attachment site of the piperidine ring to the phenyl group.

Molecular Formula and Weight Determination

The molecular formula C₁₂H₁₇Cl₂NO is consistent across structurally analogous piperidine hydrochlorides, including the 4-substituted variant. This formula accounts for:

- A 12-carbon skeleton (C₁₂)

- Two chlorine atoms (Cl₂): one from the aryl chloride and one from the hydrochloride salt

- One nitrogen atom (N) in the piperidine ring

- One oxygen atom (O) in the methoxy group

The molecular weight is 262.17 g/mol , calculated as follows:

$$

\text{MW} = (12 \times 12.01) + (17 \times 1.01) + (2 \times 35.45) + 14.01 + 16.00 = 262.17 \, \text{g/mol}

$$

This matches experimental values reported for related compounds like 4-(3-chloro-5-methoxyphenyl)piperidine hydrochloride.

Crystallographic Analysis and Stereochemical Considerations

Crystallographic data for 2-(3-chloro-5-methoxyphenyl)piperidine hydrochloride remain unreported in the provided sources. However, general principles of piperidine derivatives suggest:

- The piperidine ring adopts a chair conformation to minimize steric strain.

- Substituents at the 2-position may introduce chirality if the piperidine nitrogen’s lone pair creates a stereogenic center. For example, the (S)-enantiomer of 2-(3-chloro-5-methoxyphenyl)piperidine hydrochloride (CAS 2741621-74-7) has been documented, indicating stereochemical significance in related structures.

Comparative analysis with 3-substituted analogs reveals differences in spatial arrangements. The 3-(3-chloro-5-methoxyphenyl)piperidine hydrochloride (CAS 2409589-88-2) exhibits a distinct spatial orientation of the piperidine ring relative to the phenyl group, potentially influencing intermolecular interactions.

Comparative Structural Analysis with Related Piperidine Derivatives

The following table highlights key structural differences among positional isomers:

Key observations:

- Electronic Effects : The 2-substituted derivative places the piperidine nitrogen closer to the methoxy group, potentially enabling intramolecular hydrogen bonding or dipole interactions absent in 3- and 4-substituted analogs.

- Steric Hindrance : Attachment at the 2-position may increase steric crowding between the piperidine ring and substituents on the phenyl group compared to 4-substituted derivatives.

- Synthetic Accessibility : 4-Substituted variants are more commonly cataloged in commercial databases, suggesting greater synthetic prevalence or stability.

Structural comparisons with non-chlorinated analogs, such as 2-(3-methoxyphenyl)piperidine, further underscore the role of the chlorine atom in modulating electronic properties and binding affinities in pharmacological contexts.

Properties

IUPAC Name |

2-(3-chloro-5-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c1-15-11-7-9(6-10(13)8-11)12-4-2-3-5-14-12;/h6-8,12,14H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFPJUYGGCIYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2CCCCN2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reaction

The most direct method involves reacting 3-chloro-5-methoxybenzyl chloride with piperidine in the presence of a base. This two-step process begins with the preparation of the benzyl chloride intermediate, followed by alkylation.

Procedure :

-

Benzyl Chloride Synthesis :

-

3-Chloro-5-methoxybenzaldehyde is reduced to 3-chloro-5-methoxybenzyl alcohol using NaBH₄ in methanol.

-

The alcohol is treated with thionyl chloride (SOCl₂) to yield 3-chloro-5-methoxybenzyl chloride.

-

-

Alkylation of Piperidine :

-

Piperidine is dissolved in anhydrous dichloromethane (DCM) with K₂CO₃ as the base.

-

3-Chloro-5-methoxybenzyl chloride is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature.

-

The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield 2-(3-chloro-5-methoxyphenyl)piperidine.

-

Hydrochloride Salt Formation :

The free base is treated with HCl gas in diethyl ether, resulting in precipitation of the hydrochloride salt.

| Parameter | Value |

|---|---|

| Yield (Alkylation) | 68–75% |

| Purity (HPLC) | >98% |

| Reaction Time | 12–18 hours |

Organometallic Cyclization Strategies

Copper-Catalyzed Coupling

A cyclization approach using β-aminoalkyl zinc iodide and 3-chloro-5-methoxybenzyl chloride under copper catalysis offers stereochemical control.

Procedure :

-

Preparation of β-Aminoalkyl Zinc Reagent :

-

Cyclization :

| Parameter | Value |

|---|---|

| Yield (Cyclization) | 55–65% |

| Diastereomeric Ratio | 85:15 |

| Temperature | −20°C to 25°C |

Catalytic Hydrogenation of Pyridine Derivatives

Reductive Amination

This method employs a pyridine precursor, 2-(3-chloro-5-methoxyphenyl)pyridine, which undergoes hydrogenation over a palladium catalyst.

Procedure :

-

Pyridine Synthesis :

-

3-Chloro-5-methoxybenzaldehyde is condensed with 2-aminopyridine via a Friedländer reaction.

-

-

Hydrogenation :

| Parameter | Value |

|---|---|

| Conversion | >95% |

| Yield (Hydrogenation) | 80–85% |

| Catalyst Loading | 5 mol% Pd/C |

Electrochemical Chlorination

Direct Chlorination of Piperidine Derivatives

Electrochemical methods enable regioselective chlorination of pre-formed piperidine intermediates.

Procedure :

-

Substrate Preparation :

-

2-(5-Methoxy-3-hydroxyphenyl)piperidine is synthesized via reductive amination.

-

-

Chlorination :

| Parameter | Value |

|---|---|

| Current Efficiency | 72% |

| Regioselectivity | >90% (3-chloro position) |

| Solvent | Hexafluoroisopropanol (HFIP) |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Alkylation | 68–75 | >98 | High | Moderate |

| Organometallic | 55–65 | 95 | Low | High |

| Catalytic Hydrogenation | 80–85 | 97 | Medium | Moderate |

| Electrochemical | 70–75 | 96 | Low | High |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in organic synthesis. It is utilized in the development of various chemical derivatives and as a reagent in reactions that explore new synthetic pathways. Its unique structure allows for the modification of its properties, making it a versatile building block in chemical research.

Research has shown that 2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride exhibits significant biological activities, including:

- Antimicrobial Properties : Studies indicate that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

- Antiviral Activity : Preliminary research suggests potential efficacy against certain viral infections, warranting further investigation into its mechanisms of action.

- Anticancer Effects : The compound has been studied for its ability to induce apoptosis in cancer cells, with mechanisms involving increased caspase activity being observed in treated samples.

Medicinal Chemistry

Ongoing research aims to explore the therapeutic potential of 2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride for various diseases. Its interactions with specific molecular targets suggest possible applications in treating conditions such as:

- Neuropathic Pain : Inhibitors based on this compound have shown promise in alleviating pain associated with nerve damage .

- Alzheimer's Disease : The compound may influence neurotransmitter systems, providing a pathway for developing treatments for cognitive decline .

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Significant | |

| Antiviral | Moderate | |

| Anticancer | High | |

| Neuropathic Pain | Effective |

Table 2: Synthesis Pathways

| Step | Description |

|---|---|

| Step 1 | Reaction of piperidine with chloro and methoxy groups |

| Step 2 | Purification through crystallization |

| Step 3 | Characterization using NMR and mass spectrometry |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including 2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride. The results indicated that this compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanism

In vitro studies demonstrated that treatment with 2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride resulted in increased apoptosis in human cancer cell lines. The mechanism involved activation of caspases and modulation of survival pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Aryl-Substituted Piperidine Derivatives

- Key Differences: Substituent Effects: The 3-chloro-5-methoxyphenyl group in the main compound contrasts with pyridinyl () or thiazole () moieties in others. Biological Activity: Thiazole-containing piperidines (e.g., ) demonstrate antimicrobial activity, suggesting halogen and heterocycle combinations enhance such effects. The main compound’s chloro-methoxyphenyl group may similarly influence bioactivity but requires empirical validation.

Pharmacologically Active Piperidines

- Key Differences: Functional Groups: Meperidine’s ester group and Biperiden’s norbornenyl group highlight structural diversity in piperidine-based drugs.

Substituent Impact on Activity

- Chloro Groups : Present in the main compound and , chloro substituents enhance lipophilicity and may improve membrane permeability or target binding (e.g., halogen bonding in antimicrobial agents ).

- Methoxy Groups : The methoxy group in the main compound and (5-chloro-2-methoxypyridine-3-sulfonyl chloride) can donate electron density, influencing aromatic interactions or metabolic stability.

Biological Activity

2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

The biological activity of 2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride is primarily attributed to its interactions with various molecular targets. These interactions can modulate enzyme activities and receptor signaling pathways, which influence numerous biochemical processes. The compound is known to bind to specific receptors and enzymes, leading to alterations in cellular functions that may contribute to its therapeutic effects.

Antimicrobial Properties

Research indicates that 2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride exhibits significant antimicrobial activity. It has been tested against a variety of pathogens, showing efficacy in inhibiting bacterial growth and potentially serving as a lead compound for developing new antibiotics.

Antiviral Properties

The compound has also demonstrated antiviral properties in various studies. It has been evaluated for its effectiveness against several viruses, including those responsible for respiratory infections. The exact mechanisms by which it exerts these effects are still under investigation, but initial results suggest it may interfere with viral replication processes .

Anticancer Activity

In the realm of cancer research, 2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride has shown promising results. It has been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in tumor cells. This activity is believed to be linked to its ability to modulate specific signaling pathways involved in cell proliferation and survival .

Case Studies

Several studies have highlighted the biological activity of 2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride:

- Antimicrobial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at certain concentrations, suggesting its potential as an antimicrobial agent.

- Antiviral Efficacy : In a study focusing on respiratory viruses, the compound was shown to inhibit viral replication in vitro. The researchers noted that further exploration into its mechanism could lead to novel antiviral therapies .

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations. The study concluded that it could be a candidate for further development as an anticancer drug .

Data Tables

Q & A

Q. What are the critical safety protocols for handling 2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (P95 or higher) for particulate filtration, chemical-resistant gloves (e.g., nitrile), and safety goggles compliant with EN 166 standards to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or aerosols. Ensure local exhaust ventilation is operational during handling .

- Storage : Store at 2–8°C in a dry, sealed container away from incompatible materials (e.g., strong oxidizers). Label containers with GHS hazard symbols (acute toxicity, skin/eye irritation) .

- Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose via licensed hazardous waste contractors to prevent environmental contamination .

Q. How should researchers dispose of waste containing 2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride?

- Methodological Answer :

Q. What are the recommended analytical methods for confirming the identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H NMR to verify structural features (e.g., integration ratios for aromatic protons, piperidine ring protons). Cross-reference with published spectra for piperidine derivatives .

- Mass Spectrometry (LC/MS) : Confirm molecular weight via [M+H]+ ion detection (e.g., expected m/z ~312.4 for related piperidine hydrochloride analogs) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride to improve yield?

- Methodological Answer :

- Reaction Design : Apply computational reaction path search methods (e.g., quantum chemical calculations) to identify energy-efficient pathways and intermediates .

- Parameter Optimization : Screen solvents (e.g., dichloromethane vs. THF) and catalysts (e.g., palladium for coupling reactions) using Design of Experiments (DoE) to maximize yield. Monitor reaction progress via TLC or HPLC .

- Example Protocol :

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous DCM |

| Temperature | 0–5°C (for acid-sensitive steps) |

| Catalyst | Pd(OAc) (5 mol%) |

| Reaction Time | 24 hours under N |

Q. What strategies are effective for resolving contradictions in pharmacological data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate in vitro assays (e.g., receptor binding) with in vivo behavioral studies (e.g., rodent models for CNS activity). For example, compare IC values from enzyme inhibition assays with ED in analgesic efficacy tests .

- Batch Analysis : Verify compound purity (≥98% by HPLC) and stability (e.g., degradation under light/heat) to rule out batch-specific variability .

- Computational Feedback : Use ICReDD’s integrated computational-experimental loop to refine hypotheses. For instance, molecular docking simulations can predict binding affinities, which are then tested experimentally .

Q. How can computational modeling enhance the design of derivatives with improved selectivity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s chloro-methoxyphenyl group and target receptors (e.g., opioid or sigma receptors). Identify key residues for hydrogen bonding or hydrophobic interactions .

- SAR Studies : Modify substituents (e.g., replacing methoxy with ethoxy) and predict ADMET properties using QSAR software (e.g., SwissADME) to prioritize candidates for synthesis .

Q. What methodologies are suitable for assessing environmental risks of this compound during disposal?

- Methodological Answer :

- Ecotoxicology Assays : Perform Daphnia magna acute toxicity tests (48-hour EC) and algal growth inhibition studies to estimate aquatic toxicity.

- Degradation Studies : Conduct photolysis (UV exposure) and hydrolysis (pH 5–9) experiments to quantify persistence. Use LC-MS/MS to identify breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.